molecular formula C16H11BrO B8501259 2-Bromo-1-(phenanthren-2-YL)ethan-1-one CAS No. 34585-55-2

2-Bromo-1-(phenanthren-2-YL)ethan-1-one

Cat. No. B8501259
CAS RN: 34585-55-2
M. Wt: 299.16 g/mol
InChI Key: DSQADKSZHCIEOY-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenanthren-2-YL)ethan-1-one is a useful research compound. Its molecular formula is C16H11BrO and its molecular weight is 299.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(phenanthren-2-YL)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(phenanthren-2-YL)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

34585-55-2

Product Name

2-Bromo-1-(phenanthren-2-YL)ethan-1-one

Molecular Formula

C16H11BrO

Molecular Weight

299.16 g/mol

IUPAC Name

2-bromo-1-phenanthren-2-ylethanone

InChI

InChI=1S/C16H11BrO/c17-10-16(18)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2

InChI Key

DSQADKSZHCIEOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Preparation of a sulfonium salt according to Formula 3 wherein X- is CF3SO3- and R1, R2, and S combined are tetrahydrothiophene is as follows. To a stirred solution of 5 grams (22.6 mM) of 2-acetylphenanthrene in a mixture of 30 ml of methylene chloride and 30 ml of diethyl ether cooled in an ice/acetone bath was added 3.5 grains (22 mM) of bromine dropwise over 15 minutes. The red bromine color was immediately discharged upon addition to the stirred solution. The cooling bath was removed and the stirred mixture warmed to room temperature over 30 minutes, then the mixture was stirred at room temperature for 2 hours. The reaction mixture was stripped of solvent on a rotary evaporator, then was suspended in 50 ml diethyl ether and evaporated to dryness. This process was repeated twice more to remove the byproduct hydrogen bromide from the solid product. The residual solid was triturated with 15 ml cold diethyl ether, filtered, and dried in a vacuum oven to yield 4.35 grams of 2-(bromoacetyl)-phenanthrene.
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